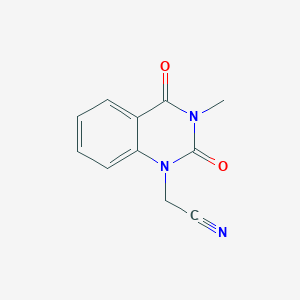

(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile

CAS No.: 1211484-07-9

Cat. No.: VC2814193

Molecular Formula: C11H9N3O2

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211484-07-9 |

|---|---|

| Molecular Formula | C11H9N3O2 |

| Molecular Weight | 215.21 g/mol |

| IUPAC Name | 2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C11H9N3O2/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16/h2-5H,7H2,1H3 |

| Standard InChI Key | JAEXJKAOSXCOIO-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C2=CC=CC=C2N(C1=O)CC#N |

| Canonical SMILES | CN1C(=O)C2=CC=CC=C2N(C1=O)CC#N |

Introduction

Synthetic Approaches for Quinazoline-2,4-dione Derivatives

General Synthetic Methods

Several synthetic approaches have been developed for the preparation of quinazoline-2,4-dione derivatives, which could potentially be adapted for the synthesis of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile. One established method involves the reaction of anthranilic acid with isocyanates, as demonstrated in the synthesis of 3-phenylquinazoline-2,4-dione by refluxing anthranilic acid with phenyl isocyanate in acetonitrile . This approach provides a straightforward route to 3-substituted quinazoline-2,4-diones that could potentially be adapted using methyl isocyanate to introduce the methyl group at position 3.

Another synthetic pathway involves the rearrangement of 2-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetohydrazide derivatives. As described by Ismail et al., treating hydrazide derivatives with a mixture of NaNO₂ and HCl at 0°C generates an azide intermediate, which upon treatment with triethylamine in ethyl acetate undergoes rearrangement to form the corresponding quinazoline-2,4-dione . This method offers an alternative approach that could potentially be modified for the synthesis of 3-methyl-substituted derivatives.

Additionally, a one-step protocol for the synthesis of 3-pyridyl-substituted quinazoline-2,4-diones has been reported , expanding the diversity of accessible quinazoline derivatives. These methods collectively provide a foundation for developing synthetic routes to (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile.

Structural Characterization

Spectroscopic Analysis

The structural characterization of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile would typically involve various spectroscopic techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. Based on the spectroscopic data reported for related quinazoline-2,4-dione derivatives, the following spectral features might be expected:

-

¹H NMR (in DMSO-d₆):

-

A singlet around δ 3.20-3.30 ppm for the N-methyl group at position 3

-

A singlet around δ 4.80-5.00 ppm for the -CH₂CN group at position 1

-

Multiple signals in the aromatic region (δ 7.00-8.50 ppm) corresponding to the four hydrogen atoms of the benzene ring

-

-

¹³C NMR:

-

Signals around δ 160-165 ppm for the carbonyl carbons at positions 2 and 4

-

A signal around δ 115-120 ppm for the nitrile carbon

-

A signal around δ 25-30 ppm for the N-methyl carbon

-

A signal around δ 30-35 ppm for the -CH₂CN carbon

-

Multiple signals in the aromatic region (δ 115-140 ppm) for the carbons of the benzene and pyrimidine rings

-

-

IR Spectroscopy:

These spectroscopic predictions are based on the reported data for similar quinazoline-2,4-dione derivatives in the literature, with adaptations for the specific structural features of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile .

Biological and Pharmacological Activities

Structure-Activity Relationships in Quinazoline-2,4-diones

Quinazoline-2,4-diones have demonstrated diverse biological activities, with their efficacy and specificity often dependent on the nature and position of substituents. The search results indicate that quinazoline-2,4-dione derivatives have been evaluated for their potential as antibacterial agents, with compounds 2b and 2c showing promising activity and favorable docking scores against bacterial targets .

Structure-activity relationship studies on quinazoline-2,4-diones have revealed several important trends:

-

Substitution at position 3 significantly influences biological activity, with aryl groups often enhancing binding to specific targets. The presence of a methyl group at this position, as in (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile, may confer different activity profiles compared to aryl-substituted derivatives.

-

N-alkylation at position 1 can introduce additional functional groups that may enhance binding to target proteins or modulate pharmacokinetic properties. The acetonitrile group in the target compound introduces a polar, electron-withdrawing moiety that could potentially enhance hydrogen bonding or dipole-dipole interactions with biological targets.

-

The presence of electron-donating or electron-withdrawing groups at various positions can modulate potency and selectivity for specific targets. The combination of an electron-donating methyl group at position 3 and an electron-withdrawing acetonitrile group at position 1 creates a unique electronic distribution that may influence target interactions.

Additionally, receptor tyrosine kinases have been identified as potential targets for quinazoline derivatives in cancer therapy . The structural features of quinazoline-2,4-diones allow them to interact with the ATP-binding site of these kinases, potentially inhibiting their activity and disrupting signaling pathways involved in cancer progression.

Comparison with Related Quinazoline Derivatives

Structure Comparison

(3-Methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile differs from other quinazoline-2,4-dione derivatives primarily in its substitution pattern. The table below compares key structural features of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile with related quinazoline-2,4-dione derivatives:

These structural differences highlight the unique features of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile within the broader family of quinazoline-2,4-dione derivatives. While many reported derivatives feature aryl groups at position 3 and ester or amide functionalities at position 1, the target compound contains a simpler methyl group at position 3 and an acetonitrile group at position 1, potentially conferring distinct chemical reactivity and biological interactions.

Future Research Directions

Knowledge Gaps and Research Needs

Several knowledge gaps exist in the current understanding of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile, presenting opportunities for future research:

-

Development and optimization of synthetic procedures specifically tailored for this compound, including exploration of alternative synthetic routes, optimization of reaction conditions, and development of efficient purification methods to obtain high-purity material for biological evaluation

-

Comprehensive spectroscopic and crystallographic characterization to definitively establish its three-dimensional structure, conformational preferences, and physicochemical properties, providing essential information for structure-based design efforts

-

Detailed structure-activity relationship studies through the synthesis and evaluation of close analogs to understand the impact of the acetonitrile group and other structural modifications on biological activities

-

Investigation of target binding mechanisms through molecular modeling, docking studies, and experimental binding assays to identify specific protein targets and understand the nature of the interactions

-

Assessment of pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity profiles, to evaluate the compound's potential for further development as a therapeutic agent

Addressing these knowledge gaps would provide a more comprehensive understanding of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile and guide future development efforts focused on optimizing its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume